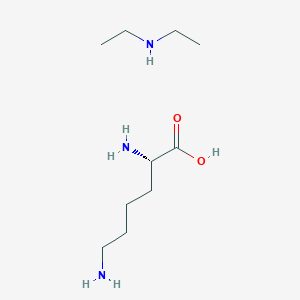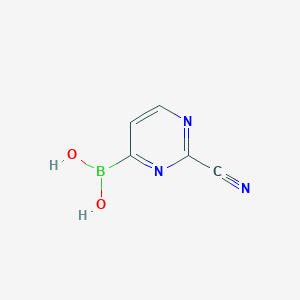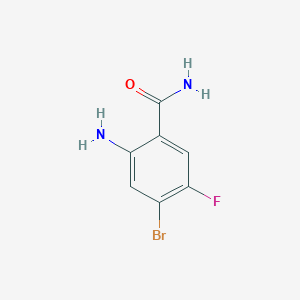
4-Methyl-5-(pyridin-2-yl)thiazol-2-aminehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-5-(pyridin-2-yl)thiazol-2-aminehydrochloride is a heterocyclic compound that combines a thiazole ring with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of both thiazole and pyridine rings in its structure allows for diverse chemical reactivity and biological interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(pyridin-2-yl)thiazol-2-aminehydrochloride typically involves the annulation of a thiazole ring to a pyridine derivative. One common method includes the reaction of 2-aminothiazole with 2-bromopyridine under microwave irradiation in the presence of a copper catalyst. The reaction is carried out at 115°C for 30 minutes, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
化学反应分析
Types of Reactions
4-Methyl-5-(pyridin-2-yl)thiazol-2-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitutions can occur at the reactive sites on the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenated reagents and strong bases like sodium hydride (NaH) are often used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted thiazole and pyridine derivatives.
科学研究应用
4-Methyl-5-(pyridin-2-yl)thiazol-2-aminehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Methyl-5-(pyridin-2-yl)thiazol-2-aminehydrochloride involves its interaction with specific molecular targets. For instance, as a CDK4/6 inhibitor, it binds to the active site of these kinases, preventing their interaction with the retinoblastoma protein (Rb). This inhibition halts the cell cycle progression from G1 to S phase, thereby exerting its anticancer effects .
相似化合物的比较
Similar Compounds
4-(2-Amino-4-Methyl-Thiazol-5-Yl)-Pyrimidin-2-Yl]-(3-Nitro-Phenyl): Another thiazole derivative with potential pharmacological activities.
5-(2-Amino-5-Methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol: Known for its antimicrobial properties.
Uniqueness
4-Methyl-5-(pyridin-2-yl)thiazol-2-aminehydrochloride is unique due to its dual thiazole-pyridine structure, which provides multiple reactive sites for chemical modifications. This structural feature enhances its versatility in drug design and development, making it a valuable compound in medicinal chemistry.
属性
分子式 |
C9H10ClN3S |
|---|---|
分子量 |
227.71 g/mol |
IUPAC 名称 |
4-methyl-5-pyridin-2-yl-1,3-thiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C9H9N3S.ClH/c1-6-8(13-9(10)12-6)7-4-2-3-5-11-7;/h2-5H,1H3,(H2,10,12);1H |
InChI 键 |
IZDAMVWVQJXZSC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=N1)N)C2=CC=CC=N2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


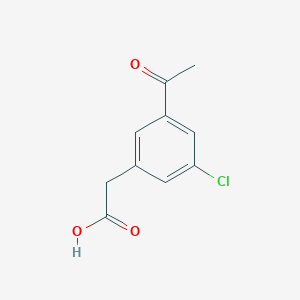
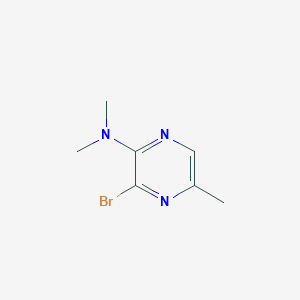
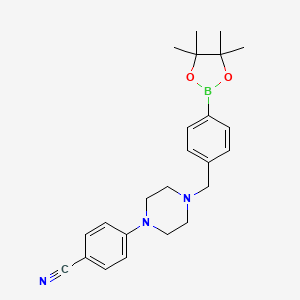
![rel-(3aR,7aS)-tert-Butyl 2-oxohexahydrooxazolo[4,5-c]pyridine-5(6H)-carboxylate](/img/structure/B13133631.png)
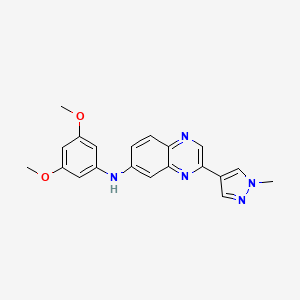

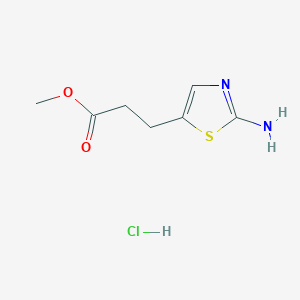
![1'-Methyl-7-(trifluoromethoxy)spiro[indoline-3,4'-piperidine]](/img/structure/B13133650.png)

![4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13133665.png)
